molecular formula C7H8N2O2S B14518014 S-(2-Hydroxyphenyl) hydrazinecarbothioate CAS No. 62590-03-8

S-(2-Hydroxyphenyl) hydrazinecarbothioate

Cat. No.: B14518014
CAS No.: 62590-03-8
M. Wt: 184.22 g/mol
InChI Key: FCOMEEKXNPMAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2-Hydroxyphenyl) hydrazinecarbothioate is a chemical compound with the molecular formula C7H8N2OS. It is known for its unique structure, which includes a hydrazinecarbothioate group attached to a hydroxyphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Hydroxyphenyl) hydrazinecarbothioate typically involves the reaction of 2-hydroxyphenylhydrazine with carbon disulfide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

S-(2-Hydroxyphenyl) hydrazinecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

S-(2-Hydroxyphenyl) hydrazinecarbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(2-Hydroxyphenyl) hydrazinecarbothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can interact with proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(2-Hydroxyphenyl) hydrazinecarbothioate is unique due to the presence of both the hydroxyphenyl and hydrazinecarbothioate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62590-03-8

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

S-(2-hydroxyphenyl) N-aminocarbamothioate

InChI

InChI=1S/C7H8N2O2S/c8-9-7(11)12-6-4-2-1-3-5(6)10/h1-4,10H,8H2,(H,9,11)

InChI Key

FCOMEEKXNPMAGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)SC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.